(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of a chromene core, which is a bicyclic structure formed from a benzene ring fused to a pyran ring, along with an imino group and substituted phenyl groups. Its molecular formula is and it has a molecular weight of 386.4 g/mol .
The compound is primarily classified under organic compounds, specifically as an amide derivative of chromene. It exhibits interesting chemical properties due to the presence of the fluorine atom and multiple aromatic rings, which can influence its reactivity and biological activity.
The synthesis of (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:
The molecular structure of (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide can be represented using various structural formulas, including InChI and SMILES notations:
InChI=1S/C24H19FN2O2/c1-14-11-16(23)8-9-19(14)25-24(28)20-13-18-6-4-5-7-22(18)30-24(20)27-22(26)12-15-3/h4-12H,13H2,1H3,(H,26,28)
CC1=C(C=CC(=C1)F)N=C2C(=CC3=CC=CC=C3O2)C(=O)NCC4=CC=CO4
The compound's key structural attributes include:
(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific biological targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects, such as anti-inflammatory or anticancer activities. Detailed studies are necessary to elucidate its precise mechanisms and potential therapeutic applications .
While specific physical properties such as density or melting point are not universally reported for this compound, it is known that:
Chemical properties include:
These properties are critical for understanding the compound's behavior in different environments and its potential applications in research .
(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide has potential applications in various scientific fields, including:
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1